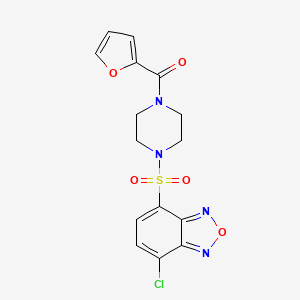
C15H13ClN4O5S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H13ClN4O5S is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H13ClN4O5S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a suitable aromatic amine, which is then reacted with other reagents to introduce the chlorine, nitrogen, oxygen, and sulfur functionalities. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
C15H13ClN4O5S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new functionalities.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions may yield derivatives with different functional groups.
科学的研究の応用
C15H13ClN4O5S: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of C15H13ClN4O5S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
類似化合物との比較
C15H13ClN4O5S: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
This compound·C3H7NO: This compound contains an additional dimethylformamide molecule, which may affect its solubility and reactivity.
Other Schiff bases: Compounds with similar structural motifs, such as hydrazones and imines, which may exhibit similar chemical and biological properties.
The uniqueness of This compound
特性
分子式 |
C15H13ClN4O5S |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H13ClN4O5S/c16-10-3-4-12(14-13(10)17-25-18-14)26(22,23)20-7-5-19(6-8-20)15(21)11-2-1-9-24-11/h1-4,9H,5-8H2 |
InChIキー |
QRAQZHXABIATNN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)
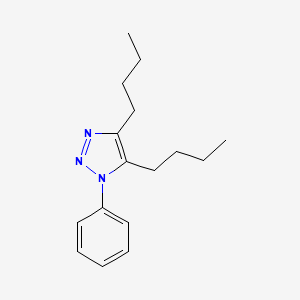
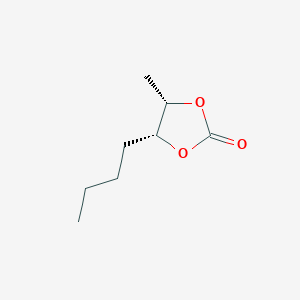
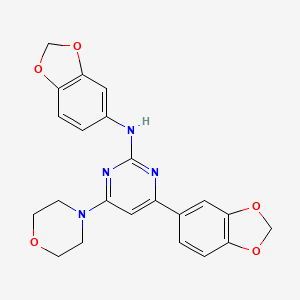

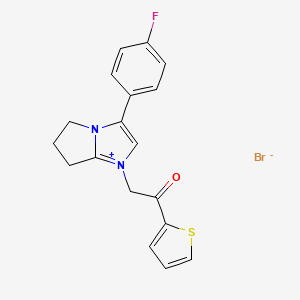
![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)

![2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid](/img/structure/B12623682.png)
![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)
